molecular formula C20H28N2O2 B5394609 (2-piperidin-1-yl-8-bicyclo[3.2.1]octanyl) N-phenylcarbamate

(2-piperidin-1-yl-8-bicyclo[3.2.1]octanyl) N-phenylcarbamate

Cat. No.: B5394609
M. Wt: 328.4 g/mol
InChI Key: WALSPJVXZJWMIB-UHFFFAOYSA-N
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Description

(2-piperidin-1-yl-8-bicyclo[321]octanyl) N-phenylcarbamate is a complex organic compound featuring a bicyclic octane structure with a piperidine ring and a phenylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-piperidin-1-yl-8-bicyclo[3.2.1]octanyl) N-phenylcarbamate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or desymmetrization processes starting from achiral tropinone derivatives . The reaction conditions often involve the use of chiral catalysts and specific reagents to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This typically includes the use of high-pressure reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2-piperidin-1-yl-8-bicyclo[3.2.1]octanyl) N-phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups.

Scientific Research Applications

(2-piperidin-1-yl-8-bicyclo[3.2.1]octanyl) N-phenylcarbamate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-piperidin-1-yl-8-bicyclo[3.2.1]octanyl) N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and phenylcarbamate group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-piperidin-1-yl-8-bicyclo[3.2.1]octanyl) N-phenylcarbamate is unique due to its combination of a piperidine ring and a phenylcarbamate group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2-piperidin-1-yl-8-bicyclo[3.2.1]octanyl) N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c23-20(21-16-7-3-1-4-8-16)24-19-15-9-11-17(19)18(12-10-15)22-13-5-2-6-14-22/h1,3-4,7-8,15,17-19H,2,5-6,9-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALSPJVXZJWMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCC3CCC2C3OC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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